molecular formula C20H26ClN5O4S B2744927 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1189485-28-6

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride

Cat. No.: B2744927
CAS No.: 1189485-28-6
M. Wt: 467.97
InChI Key: XQUDHSKMJOBEFO-UHFFFAOYSA-N
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Description

N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with methoxy groups at positions 4 and 5. The structure integrates a pyrazole-3-carboxamide moiety, with a methyl group at the pyrazole’s 1-position and a morpholine-ethyl chain at the terminal nitrogen. The hydrochloride salt enhances solubility for pharmacological applications.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4S.ClH/c1-23-7-6-14(22-23)19(26)25(9-8-24-10-12-29-13-11-24)20-21-17-15(27-2)4-5-16(28-3)18(17)30-20;/h4-7H,8-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUDHSKMJOBEFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride typically involves multiple steps. The process begins with the preparation of the benzo[d]thiazole ring, followed by the introduction of the pyrazole ring and the morpholinoethyl group. Common reagents used in these reactions include various chlorides, bromides, and amines. The reaction conditions often involve refluxing in organic solvents such as dichloromethane or ethanol, with temperatures ranging from 60°C to 100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification methods such as recrystallization and chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Table 1: Summary of Synthesis Steps

StepReaction TypeKey ReagentsOutcome
1CyclizationBenzothiazole precursorsBenzothiazole ring formation
2CondensationHydrazine derivativesPyrazole formation
3SubstitutionMorpholine derivativesFinal compound synthesis

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer. The mechanism involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity in preclinical models. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models of arthritis.

Antimicrobial Properties

Studies have also highlighted its antimicrobial effects against several bacterial strains. The compound disrupts bacterial cell membranes, leading to cell death.

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMechanism of Action
AnticancerMCF-7 (breast cancer)Induces apoptosis and cell cycle arrest
Anti-inflammatoryArthritis modelInhibits pro-inflammatory cytokines
AntimicrobialVarious bacterial strainsDisrupts bacterial cell membranes

Case Study 1: Anticancer Efficacy

In a study published in Molecules, the efficacy of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride was evaluated against MCF-7 breast cancer cells. The results showed a dose-dependent reduction in cell viability with IC50 values indicating potent activity at low concentrations .

Case Study 2: Anti-inflammatory Mechanisms

A recent investigation into its anti-inflammatory properties demonstrated that the compound significantly reduced edema in a carrageenan-induced paw edema model in rats. Histological analysis revealed decreased infiltration of inflammatory cells .

Case Study 3: Antimicrobial Activity

Research published in Journal of Medicinal Chemistry assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) that were comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Features
Target Compound: N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride Not explicitly provided - Pyrazole-3-carboxamide
- 2-(morpholin-4-yl)ethyl chain
- 4,7-dimethoxybenzothiazole
Combines benzothiazole, pyrazole, and morpholine motifs; hydrochloride salt
Analog 1: N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[3-(4-morpholinyl)propyl]-1H-pyrazole-4-carboxamide hydrochloride C₂₃H₂₈ClN₅O₅S 554.07 g/mol - Pyrazole-4-carboxamide
- 3-(morpholin-4-yl)propyl chain
- Additional 3-methoxy group
Longer morpholine-propyl chain; pyrazole-4 substitution
Analog 2: N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1,3-benzothiazole-2-carboxamide hydrochloride C₂₃H₂₅ClN₄O₄S₂ 521.05 g/mol - Benzothiazole-2-carboxamide
- 2-(morpholin-4-yl)ethyl chain
- No pyrazole moiety
Replaces pyrazole with a second benzothiazole; dual sulfur heterocycles

Physicochemical and Pharmacological Implications

Substituent Chain Length :

  • The target compound’s 2-(morpholin-4-yl)ethyl chain (2 carbons) likely offers a balance between solubility and membrane permeability. In contrast, Analog 1’s 3-(morpholin-4-yl)propyl chain (3 carbons) may enhance lipophilicity but reduce aqueous solubility .
  • Analog 2’s identical ethyl chain to the target compound suggests similar pharmacokinetic profiles, though the absence of a pyrazole ring could alter target selectivity .

Analog 2’s benzothiazole-2-carboxamide replaces this with a sulfur-containing heterocycle, which may enhance metabolic stability but reduce conformational flexibility .

Methoxy Group Positioning :

  • Both the target compound and Analog 1 feature 4,7-dimethoxybenzothiazole, which may improve binding affinity through hydrogen bonding or steric effects. Analog 1’s additional 3-methoxy group on the pyrazole could sterically hinder interactions with bulkier targets .

Research Findings and Hypotheses

While direct comparative pharmacological data are scarce, structural analysis permits informed hypotheses:

  • Solubility : The hydrochloride salt in the target compound and Analog 1 likely improves aqueous solubility compared to Analog 2, which lacks a pyrazole’s polar carboxamide group.
  • Target Selectivity : The pyrazole-3-carboxamide in the target compound may favor kinase inhibition (e.g., JAK or MAPK families), whereas Analog 2’s dual benzothiazole structure could align with tubulin or protease targets .
  • Metabolic Stability : Analog 1’s longer morpholinylpropyl chain may reduce first-pass metabolism compared to the target compound’s ethyl chain, though this requires validation .

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C16H20N4O3S·HCl
  • Molecular Weight : Approximately 368.88 g/mol
  • Chemical Class : Benzothiazole derivative

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets and pathways. Notably, it has been shown to inhibit certain enzymes and receptors, which disrupts cellular processes. Molecular docking studies suggest that the compound can bind effectively to active sites of various enzymes, leading to inhibition of their activity .

1. Anti-inflammatory Activity

Research indicates that compounds similar to N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide exhibit significant anti-inflammatory properties. For instance, studies have shown that benzothiazole derivatives can suppress the production of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) .

2. Anticancer Potential

Benzothiazole derivatives have also been investigated for their anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

3. Antimicrobial Activity

The compound has shown promising results in antimicrobial assays against various pathogens. Specifically, benzothiazole derivatives are known for their antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Table 1: Summary of Biological Activities

Activity Effect Reference
Anti-inflammatoryInhibition of NO and IL-1β production
AnticancerInduction of apoptosis in cancer cells
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Case Study: Anti-inflammatory Mechanism

A study on a related benzothiazole compound demonstrated that it significantly reduced lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophages by inhibiting NF-kB nuclear translocation and decreasing the expression levels of TLR4 . This suggests that N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide may exert similar effects.

Case Study: Anticancer Activity

In another investigation focusing on the anticancer properties of benzothiazole derivatives, it was found that these compounds could inhibit tumor growth in xenograft models by inducing apoptosis via mitochondrial pathways . The potential for this compound in cancer therapy is thus an area for further exploration.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound, and how can intermediates be characterized?

  • Answer : The synthesis involves multi-step reactions, including coupling of benzothiazole and pyrazole moieties, alkylation, and final hydrochlorination. Key intermediates (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) are synthesized via nucleophilic substitution in DMF with K₂CO₃ as a base . Intermediates should be characterized using TLC for reaction monitoring and NMR/IR spectroscopy for structural validation. For example, in analogous syntheses, 1H^1H-NMR peaks for methyl groups on pyrazole appear at δ 2.42–2.66 ppm, and aromatic protons in benzothiazole resonate at δ 7.41–8.12 ppm .

Q. Which spectroscopic and analytical methods are essential for confirming the compound’s structure?

  • Answer : A combination of techniques is required:

  • 1H^1H-NMR : Identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, morpholine protons at δ 3.4–3.7 ppm).
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ ions with <2 ppm error).
  • Elemental Analysis : Confirms purity (e.g., C, H, N within ±0.3% of theoretical values) .
  • IR Spectroscopy : Detects functional groups (e.g., carbonyl stretches at ~1636–1669 cm⁻¹) .

Advanced Research Questions

Q. How can low solubility in aqueous media be addressed during biological assays?

  • Answer : Solubility challenges arise from the compound’s hydrophobic benzothiazole and morpholine groups. Strategies include:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. How can contradictory biological activity data across studies be resolved?

  • Answer : Contradictions may stem from structural analogs or assay conditions. Mitigation involves:

  • Comparative SAR Studies : Test the compound alongside analogs (e.g., chloro vs. methoxy substitutions on benzothiazole) to isolate activity drivers .
  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin as a positive control) .
  • Dose-Response Curves : Ensure EC₅₀/IC₅₀ values are calculated across ≥5 concentrations .

Q. What methodologies optimize reaction yields when intermediates are unstable?

  • Answer : Unstable intermediates (e.g., thiol-containing precursors) require:

  • Low-Temperature Reactions : Conduct steps at 0–5°C to minimize degradation.
  • In Situ Quenching : Use scavengers like thiourea to trap reactive byproducts .
  • One-Pot Synthesis : Reduce isolation steps for air-sensitive intermediates (e.g., morpholine-ethylamine derivatives) .

Q. How can molecular docking predict binding interactions with target proteins?

  • Answer : Computational workflows include:

  • Protein Preparation : Retrieve target structures (e.g., PDB ID 4Y0) and optimize hydrogen bonding networks .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) for ligand flexibility.
  • Validation : Compare docking poses with crystallographic data (e.g., RMSD <2.0 Å) .

Data Analysis and Reproducibility

Q. How should researchers resolve discrepancies in NMR spectral data?

  • Answer : Discrepancies (e.g., split peaks for methyl groups) may arise from dynamic isomerism. Solutions include:

  • Variable-Temperature NMR : Perform experiments at 25°C and 60°C to identify conformational exchange.
  • 2D NMR : Use HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing benzothiazole C-2 from pyrazole C-3) .

Q. What statistical methods ensure reproducibility in biological assays?

  • Answer :

  • Triplicate Replicates : Report mean ± SEM with p-values from Student’s t-test or ANOVA.
  • Blinding : Use blinded sample analysis to reduce bias .
  • Positive/Negative Controls : Include reference compounds (e.g., cisplatin for cytotoxicity) to validate assay conditions .

Comparative Structural Analysis

Q. How do structural modifications (e.g., methoxy vs. chloro groups) impact bioactivity?

  • Answer : Substituent effects are evaluated via:

  • SAR Tables : Compare IC₅₀ values for analogs (e.g., 4-methoxybenzothiazole derivatives show 10-fold higher kinase inhibition than chloro analogs) .
  • Computational Modeling : Calculate electrostatic potential maps to assess interactions with hydrophobic pockets .

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